alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

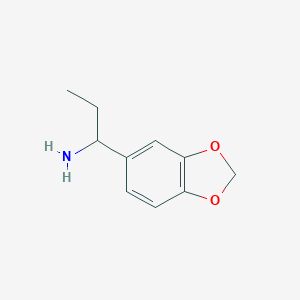

1-(1,3-benzodioxol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUOCLRLNJOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562589, DTXSID701027199 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127292-42-6, 1241677-25-7 | |

| Record name | α-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127292426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ETHYL-3,4-METHYLENEDIOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC10C1L8VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physiological Function of Alpha-Synuclein in Healthy Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein is a 140-amino acid protein predominantly expressed in neurons and enriched at presynaptic terminals. While its aggregation is a hallmark of synucleinopathies such as Parkinson's disease, its physiological roles in healthy neurons are complex and multifaceted. This technical guide provides an in-depth overview of the core functions of this compound-synuclein, focusing on its involvement in synaptic vesicle dynamics, neurotransmitter release, and membrane interactions. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Functions of this compound-Synuclein at the Presynapse

In healthy neurons, this compound-synuclein is a key regulator of synaptic transmission. Its functions are intricately linked to its ability to interact with lipids and other presynaptic proteins. The primary roles of this compound-synuclein include:

-

Regulation of Synaptic Vesicle Trafficking: this compound-synuclein is critically involved in maintaining the organization and mobility of synaptic vesicles. It contributes to the clustering of vesicles, thereby influencing the size of the reserve, recycling, and readily releasable pools of synaptic vesicles.[1][2] Studies have shown that modest overexpression of this compound-synuclein can lead to a reduction in the size of the synaptic vesicle recycling pool.[3] This regulation is crucial for sustaining neurotransmitter release during periods of high neuronal activity.

-

Modulation of Neurotransmitter Release: The impact of this compound-synuclein on neurotransmitter release is complex, with reports suggesting both positive and negative regulatory roles.[1] Some studies indicate that it can enhance both spontaneous and evoked neurotransmitter release.[4] Conversely, its overexpression has been shown to inhibit neurotransmitter release.[3] This dual role suggests that the concentration and conformational state of this compound-synuclein are critical determinants of its effect on exocytosis.

-

Chaperoning of SNARE Complex Assembly: this compound-synuclein directly interacts with the vesicle-associated SNARE protein VAMP2 (synaptobrevin-2) and promotes the assembly of the SNARE complex.[5][6][7][8] This chaperone-like activity is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release. The interaction is mediated by the C-terminus of this compound-synuclein binding to the N-terminus of VAMP2.[7]

-

Sensing and Inducing Membrane Curvature: this compound-synuclein exhibits a strong affinity for curved lipid membranes, a characteristic that facilitates its association with small synaptic vesicles.[9][10][11] Upon binding to membranes, the N-terminal region of this compound-synuclein adopts an this compound-helical conformation.[12] Furthermore, monomeric this compound-synuclein can actively induce membrane curvature, suggesting a role in vesicle budding and remodeling processes at the presynaptic terminal.[10][11]

Quantitative Data on this compound-Synuclein Function

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound-synuclein's properties and its effects on synaptic parameters.

| Parameter | Value | Experimental System | Reference |

| Presynaptic Concentration | 2-5 µM | Mouse Brain | [10] |

| Molecules per Synaptic Vesicle | ~70 | Neuronal Cell Model | [13] |

| Binding Affinity (Kd) for Lipid Vesicles | Micromolar range | In vitro | [13] |

| Effect of Overexpression on Recycling Pool | Reduction in size | Hippocampal Neurons | [3] |

| Effect of Knockout on Reserve Pool | Reduction in size | Hippocampal Neurons | [1] |

Table 1: Quantitative Parameters of this compound-Synuclein in Healthy Neurons

| Condition | Effect on Neurotransmitter Release | Experimental Model | Reference |

| Presynaptic Injection | Long-lasting increase in mEPSC frequency | Cultured Hippocampal Neurons | [4] |

| Modest Overexpression | Marked inhibition of neurotransmitter release | Hippocampal Cultures | [3] |

| Knockout | No significant effect on basal transmission | Mouse Models | [3] |

| Knockout (high-frequency stimulation) | Impaired response | Mouse Models | [1] |

Table 2: Effects of this compound-Synuclein Levels on Neurotransmitter Release

Signaling Pathways and Logical Relationships

The intricate interplay of this compound-synuclein with various presynaptic components can be visualized through the following diagrams.

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to elucidate the function of this compound-synuclein.

Protocol 1: Recombinant this compound-Synuclein Purification from E. coli

Objective: To obtain pure, monomeric this compound-synuclein for in vitro assays.

Methodology:

-

Transformation and Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human this compound-synuclein.

-

Grow a starter culture in LB medium with the appropriate antibiotic overnight at 37°C.

-

Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 1 mM IPTG and continue to grow for 4-5 hours at 37°C.

-

Harvest the cells by centrifugation.

-

-

Lysis and Clarification:

-

Resuspend the cell pellet in a high-salt buffer (e.g., 750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) containing protease inhibitors.

-

Lyse the cells by sonication on ice.

-

Boil the lysate for 15-20 minutes to precipitate heat-sensitive proteins.

-

Clarify the lysate by ultracentrifugation.

-

-

Chromatography:

-

Dialyze the supernatant against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.6, 50 mM NaCl, 1 mM EDTA).

-

Apply the dialyzed sample to an anion exchange chromatography column (e.g., Q-Sepharose).

-

Elute the protein using a linear NaCl gradient.

-

Pool the fractions containing this compound-synuclein and concentrate.

-

Perform size-exclusion chromatography (e.g., Superdex 75) to separate monomeric this compound-synuclein from any aggregates.

-

-

Verification:

-

Assess purity by SDS-PAGE and Coomassie blue staining.

-

Confirm the identity of the protein by Western blotting using an anti-alpha-synuclein antibody.

-

Verify the monomeric state by native PAGE or analytical ultracentrifugation.

-

Protocol 2: In Vitro Vesicle Binding Assay

Objective: To quantify the binding of this compound-synuclein to lipid vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare small unilamellar vesicles (SUVs) with a composition mimicking synaptic vesicles (e.g., a mixture of PC, PS, and PE) by lipid film hydration followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

-

Binding Reaction:

-

Incubate a constant concentration of purified recombinant this compound-synuclein with increasing concentrations of SUVs in a suitable buffer (e.g., HEPES-buffered saline) at room temperature for a defined period (e.g., 30 minutes).

-

-

Separation of Bound and Free Protein:

-

Separate the vesicles (and bound protein) from the free protein by ultracentrifugation.

-

-

Quantification:

-

Carefully collect the supernatant (containing free protein) and resuspend the pellet (containing vesicle-bound protein).

-

Analyze the protein content in both fractions by SDS-PAGE and densitometry or by a protein quantification assay (e.g., BCA assay).

-

Plot the fraction of bound protein as a function of lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Protocol 3: Co-Immunoprecipitation of this compound-Synuclein and SNARE Proteins

Objective: To demonstrate the interaction between this compound-synuclein and SNARE proteins in a cellular context.

Methodology:

-

Cell Culture and Lysis:

-

Use a suitable cell line (e.g., HEK293T) co-transfected with plasmids expressing this compound-synuclein and the SNARE proteins (VAMP2, Syntaxin-1, SNAP-25) or use neuronal cell lysates.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific for one of the proteins of interest (e.g., anti-VAMP2) or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against the bait protein (e.g., VAMP2) and the putative interacting partner (this compound-synuclein) to detect co-precipitation.

-

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Conclusion

In healthy neurons, this compound-synuclein is a dynamic and crucial regulator of presynaptic function. Its ability to interact with lipids and proteins allows it to modulate synaptic vesicle trafficking, neurotransmitter release, and the machinery of exocytosis. A thorough understanding of these physiological roles is paramount for elucidating the mechanisms by which its dysfunction contributes to neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the complex biology of this compound-synuclein and the development of therapeutic strategies for synucleinopathies.

References

- 1. The regulation of synaptic function by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Expression of this compound-Synuclein Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Synuclein produces a long-lasting increase in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Effects of Curvature and Composition on α-Synuclein Binding to Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monomeric Synucleins Generate Membrane Curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monomeric synucleins generate membrane curvature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Synaptic Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The number of α-synuclein proteins per vesicle gives insights into its physiological function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Alpha-Synuclein (SNCA) Gene Mutations in Familial Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the alpha-synuclein gene (SNCA) were the first identified genetic cause of familial Parkinson's disease (PD), fundamentally shaping our understanding of the molecular pathogenesis of this neurodegenerative disorder.[1][2][3][4] This technical guide provides a comprehensive overview of the landscape of SNCA mutations, their clinical phenotypes, and the molecular mechanisms through which they are believed to drive disease. We delve into the experimental models and protocols utilized to investigate SNCA-related pathology, offering a resource for researchers and drug development professionals. Data is presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to this compound-Synuclein and Familial Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, resting tremor, rigidity, and postural instability, as well as a range of non-motor features.[5] A key pathological hallmark of PD is the presence of intracellular protein aggregates known as Lewy bodies and Lewy neurites, of which a misfolded form of the this compound-synuclein protein is a major component.[5][6][7] While the majority of PD cases are sporadic, approximately 5-10% have a monogenic basis.[2] The discovery of mutations in the SNCA gene as a cause for autosomal dominant PD solidified the central role of this compound-synuclein in the disease process.[3][8] These genetic alterations, which include point mutations and genomic multiplications of the SNCA locus, have provided invaluable insights into the mechanisms of this compound-synuclein aggregation and neurotoxicity.[5][6][9]

Quantitative Overview of SNCA Mutations in Familial Parkinson's Disease

A variety of pathogenic mutations in the SNCA gene have been identified in families with autosomal dominant PD. These can be broadly categorized into missense mutations and gene multiplications (duplications and triplications). The clinical and pathological phenotypes associated with these mutations can vary significantly.

| Mutation Type | Specific Mutation | Associated Phenotypes | Age of Onset (Typical) | Disease Progression | References |

| Missense | A53T | Early-onset parkinsonism, often with cognitive decline and psychiatric symptoms.[6][9] | 4th-5th decade | Rapid | [6][9][10] |

| A30P | Early-onset parkinsonism.[6][11] | 4th-5th decade | Variable | [6][11] | |

| E46K | Parkinsonism with dementia, often resembling Dementia with Lewy Bodies (DLB).[6][9] | 5th decade | Variable | [6][9] | |

| H50Q | Parkinsonism.[6][9] | 4th-5th decade | Variable | [6][9] | |

| G51D | Early-onset, aggressive parkinsonism with features of multiple system atrophy (MSA).[5][9] | 3rd-4th decade | Rapid | [5][9] | |

| A53E | Early-onset parkinsonism.[5] | 4th decade | Variable | [5] | |

| Multiplication | Duplication | Parkinsonism with a higher incidence of cognitive decline and psychiatric signs compared to sporadic PD.[2][3] | Variable, often earlier than sporadic PD | Variable, severity correlates with gene dosage.[5] | [2][3][5] |

| Triplication | Earlier onset and more severe phenotype than duplications, often with prominent dementia and dysautonomia.[5][6] | 3rd-4th decade | Rapid and severe | [2][5][6] |

Molecular Mechanisms of SNCA Mutations

The pathogenic effects of SNCA mutations are primarily attributed to a "gain-of-toxic-function" mechanism, leading to an increased propensity of the this compound-synuclein protein to misfold and aggregate.[2] This aggregation process is thought to be a critical step in the neurodegenerative cascade.[12]

Impact on Protein Aggregation and Fibril Formation

SNCA missense mutations are located in the N-terminal region of the this compound-synuclein protein, an area crucial for its structure and function.[13] These mutations are believed to alter the protein's conformation, making it more prone to self-assembly into oligomers and amyloid fibrils.[13] Both duplications and triplications of the SNCA locus lead to an overexpression of wild-type this compound-synuclein, and this increased protein concentration is sufficient to drive aggregation and cause disease, demonstrating a clear gene-dosage effect.[2][5]

Disruption of Cellular Signaling Pathways

Aggregated this compound-synuclein can disrupt a multitude of cellular processes, leading to neuronal dysfunction and death. Ingenuity Pathway Analysis (IPA) of the this compound-synuclein gene dataset has identified several key canonical signaling pathways implicated in its toxicity.[14][15] These include:

-

Mitochondrial Dysfunction: this compound-synuclein aggregates can impair mitochondrial function, leading to energy deficits and increased oxidative stress.[14][16]

-

Neuroinflammation: The presence of aggregated this compound-synuclein can trigger a chronic inflammatory response in the brain, contributing to neuronal damage.[14][15]

-

SNARE Complex Disruption: this compound-synuclein is involved in the regulation of synaptic vesicle trafficking through its interaction with the SNARE complex.[14] Mutations can disrupt this function, leading to impaired neurotransmission.[7]

-

Autophagy and Proteasome Impairment: The cell's protein clearance machinery, including the ubiquitin-proteasome system and autophagy, can be overwhelmed by the accumulation of misfolded this compound-synuclein, leading to a vicious cycle of further aggregation.[16]

-

Sumoylation and 14-3-3 Signaling: These pathways are also implicated in the toxic effects of this compound-synuclein.[14]

Experimental Models and Protocols

The study of SNCA-linked familial PD relies on a variety of experimental models that recapitulate key aspects of the disease.

Cellular Models

-

Immortalized Cell Lines: Cell lines such as SH-SY5Y are often used to overexpress wild-type or mutant forms of this compound-synuclein to study aggregation and cytotoxicity.[17][18]

-

Primary Neuronal Cultures: These provide a more physiologically relevant system to study the effects of this compound-synuclein on neuronal function.[17]

-

Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patients with SNCA mutations can be differentiated into neurons and other relevant cell types, providing a powerful tool for studying disease mechanisms in a patient-specific genetic context.[10][19] iPSC-derived neurons with the A53T mutation, for example, show a higher tendency to form this compound-synuclein oligomers and aggregates.[10]

Animal Models

A variety of animal models have been developed to study the in vivo consequences of SNCA mutations.[20][21]

-

Transgenic Mice: Mice overexpressing human wild-type or mutant SNCA are widely used.[17] For instance, transgenic mice overexpressing the A53T mutant develop motor deficits and synucleinopathy.[17]

-

Viral Vector-Mediated Expression: Adeno-associated viral (AAV) vectors can be used to deliver and overexpress this compound-synuclein in specific brain regions of rodents and non-human primates.[20]

-

Knock-in/Knock-out Models: Gene-editing technologies like CRISPR/Cas9 are used to create models with specific SNCA mutations or to knock out the gene entirely to study its normal function.[22][23]

Key Experimental Protocols

In vitro aggregation assays are crucial for studying the kinetics of this compound-synuclein fibrillization and for screening potential therapeutic inhibitors.[24][25][26]

Thioflavin T (ThT) Fluorescence Assay Protocol:

-

Preparation of Monomeric this compound-Synuclein: Recombinant human this compound-synuclein is expressed in E. coli and purified to obtain a highly pure, monomeric preparation.[27]

-

Reaction Setup: Monomeric this compound-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline) at a specific concentration.

-

Induction of Aggregation: Aggregation can be induced by factors such as agitation, changes in pH, or the addition of pre-formed fibrils (seeds).[24]

-

Monitoring with Thioflavin T (ThT): ThT is a fluorescent dye that binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission.[25][26] The fluorescence is monitored over time using a plate reader.

-

Data Analysis: The kinetics of fibril formation are analyzed by plotting ThT fluorescence against time, which typically shows a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase.[26]

RT-QuIC is an ultrasensitive method for detecting pathological this compound-synuclein aggregates in biological samples.[27][28][29]

RT-QuIC Protocol for this compound-Synuclein Detection:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant this compound-synuclein substrate, a buffer solution (e.g., PIPES), NaCl, and Thioflavin T (ThT).[30]

-

Sample Addition: A small volume of the biological sample (e.g., cerebrospinal fluid) is added to the reaction mixture in a multi-well plate.[30]

-

Incubation and Shaking: The plate is incubated at a specific temperature with intermittent cycles of vigorous shaking and rest. This process promotes the seeded aggregation of the recombinant this compound-synuclein by the pathological aggregates present in the sample.

-

Real-Time Fluorescence Monitoring: The ThT fluorescence is measured at regular intervals to monitor the kinetics of amyloid formation.[29]

-

Interpretation: A positive sample will show a significant increase in ThT fluorescence over time compared to negative controls.

Conclusion and Future Directions

The study of SNCA mutations has been instrumental in advancing our understanding of the molecular underpinnings of Parkinson's disease. The clear genetic link between this compound-synuclein dysfunction and familial PD provides a strong rationale for therapeutic strategies aimed at reducing this compound-synuclein expression, inhibiting its aggregation, or enhancing its clearance. The continued development of sophisticated cellular and animal models, coupled with sensitive biochemical assays, will be crucial for the preclinical evaluation of such therapies. Future research will likely focus on elucidating the precise mechanisms by which different SNCA mutations lead to distinct clinical phenotypes and on identifying genetic and environmental modifiers that influence disease penetrance and progression. This knowledge will be vital for the development of personalized medicine approaches for individuals with SNCA-related synucleinopathies.

References

- 1. Genetics of Parkinson's Disease: Genotype-Phenotype Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic Analysis and Literature Review of SNCA Variants in Parkinson's Disease [frontiersin.org]

- 3. Genetic Analysis and Literature Review of SNCA Variants in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotype-Phenotype Correlations in Monogenic Parkinson Disease: A Review on Clinical and Molecular Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Variants in SNCA and the Risk of Sporadic Parkinson's Disease and Clinical Outcomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Parkinson’s Disease: Overview of Transcription Factor Regulation, Genetics, and Cellular and Animal Models [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Genetic modifiers of synucleinopathies—lessons from experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. α-synuclein, LRRK2 and their interplay in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular and Animal Models for Neurodegeneration Research [stressmarq.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Cellular Models of this compound-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JAXMice Search [mice.jax.org]

- 23. Generation of a homozygous and a heterozygous SNCA gene knockout human-induced pluripotent stem cell line by CRISPR/Cas9 mediated allele-specific tuning of SNCA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 28. α-Synuclein Seeding Assay Using RT-QuIC | Springer Nature Experiments [experiments.springernature.com]

- 29. Streamlined this compound-synuclein RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. RT-QuIC this compound-synuclein [protocols.io]

The Native State of Monomeric Alpha-Synuclein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (αS) is a 140-amino acid protein predominantly expressed in presynaptic terminals of the central nervous system. While its precise physiological function remains under investigation, it is intrinsically linked to a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. A central event in the pathology of these diseases is the aggregation of αS from its soluble monomeric form into insoluble amyloid fibrils. Therefore, a comprehensive understanding of the native structure and conformational dynamics of monomeric αS is paramount for elucidating the mechanisms of its aggregation and for the development of effective therapeutic interventions.

This technical guide provides a detailed overview of the current understanding of the native structure and conformation of monomeric αS. It is designed for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

The Conformational Ensemble of Monomeric this compound-Synuclein

Monomeric αS is classified as an intrinsically disordered protein (IDP), meaning it does not adopt a single, stable three-dimensional structure under physiological conditions. Instead, it exists as a dynamic ensemble of interconverting conformations.[1][2][3] This conformational heterogeneity is a key feature of its biology and pathology.

The primary sequence of αS can be divided into three distinct regions:

-

The N-terminal region (residues 1-60): This region contains a series of imperfect lysine-rich repeats and is responsible for the protein's affinity for lipid membranes. Upon binding to negatively charged lipid surfaces, this region undergoes a conformational change to form an α-helix.[4][5]

-

The central region (residues 61-95): Known as the non-amyloid-β component (NAC), this hydrophobic region is critical for the aggregation of αS into amyloid fibrils.[4]

-

The C-terminal region (residues 96-140): This region is highly acidic and proline-rich, contributing to the protein's overall negative charge and disordered nature.[4]

While disordered, the monomeric state is not a true random coil. Long-range interactions between the C-terminal region and the NAC region, as well as between the C-terminus and the N-terminus, lead to a more compact ensemble of conformations than would be expected for a fully unfolded polypeptide chain.[6] These intramolecular interactions are thought to play a protective role by shielding the aggregation-prone NAC region.[6]

The conformational ensemble of monomeric αS is highly sensitive to its environment, with factors such as temperature, pH, and the presence of binding partners influencing the distribution of conformations.[3]

Quantitative Data on the Structure of Monomeric this compound-Synuclein

The following tables summarize key quantitative data that characterize the native structure of monomeric αS, derived from various biophysical techniques.

Table 1: Hydrodynamic Properties of Monomeric this compound-Synuclein

| Parameter | Technique | Value | Reference |

| Hydrodynamic Radius (Rh) | Dynamic Light Scattering (DLS) | ~4 nm | [7] |

| Hydrodynamic Radius (Rh) | Fluorescence Correlation Spectroscopy (FCS) | ~3.6 nm | [8] |

| Hydrodynamic Radius (Rh) | Pulsed-field Gradient NMR | 3.2 ± 0.1 nm | [9] |

| Radius of Gyration (Rg) | Small-Angle X-ray Scattering (SAXS) | 3.59 ± 0.28 nm | [10] |

Table 2: Residue-Specific Secondary Structure Propensity of Monomeric this compound-Synuclein from NMR Chemical Shifts

The following data, derived from the analysis of Cα and Cβ chemical shifts, indicate the propensity of each residue to adopt α-helical (positive values) or β-sheet (negative values) conformations. The values represent a percentage of propensity.

| Residue Range | Secondary Structure Propensity (%) | Predominant Character | Reference |

| 1-48 | Generally low, with some positive values | Disordered with slight helical propensity | [11] |

| 49-99 | Close to random coil with some β-structure propensity | Disordered with slight β-sheet propensity | [11] |

| 100-140 | Predominantly negative values | Disordered with β-sheet propensity | [4][11] |

Note: The exact percentages can vary depending on the specific experimental conditions and the method of calculation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and conformation of monomeric αS.

Expression and Purification of Recombinant Human this compound-Synuclein

A high yield of pure, untagged αS is crucial for structural studies. The following protocol is adapted from established methods.[12][13][14][15]

1. Transformation and Expression:

- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human αS (e.g., pRK172).

- Grow a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic.

- Inoculate a large volume of Terrific Broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours.

- Harvest the cells by centrifugation.

2. Cell Lysis and Initial Purification:

- Resuspend the cell pellet in a high-salt lysis buffer (e.g., 750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) supplemented with protease inhibitors.

- Lyse the cells by sonication on ice.

- Boil the lysate for 15-20 minutes to precipitate heat-labile proteins.

- Centrifuge at high speed to pellet the precipitated proteins and cell debris.

3. Chromatographic Purification:

- Dialyze the supernatant from the previous step against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.6, 25 mM NaCl, 1 mM EDTA).

- Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Hi-Trap Q HP).

- Elute the protein with a linear salt gradient (e.g., 25 mM to 1 M NaCl). αS typically elutes at around 300 mM NaCl.

- Analyze the fractions by SDS-PAGE and pool the fractions containing pure αS.

- Concentrate the pooled fractions and apply to a size-exclusion chromatography column (e.g., Superdex 75) for a final polishing step.

4. Final Preparation and Storage:

- Collect the monomeric αS peak.

- Estimate the protein concentration using a spectrophotometer (Extinction coefficient at 280 nm = 5960 M-1cm-1).

- Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for obtaining residue-specific structural and dynamic information on IDPs like αS.

1. Sample Preparation for 1H-15N HSQC:

- Express and purify 15N-labeled αS by growing the bacteria in M9 minimal medium containing 15NH4Cl as the sole nitrogen source.[5]

- Dissolve the lyophilized 15N-αS in an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 100 mM NaCl, 10% D2O) to a final concentration of 100-500 µM.

- Filter the sample through a 100 kDa molecular weight cutoff filter to remove any pre-existing aggregates.[5]

2. Data Acquisition (1H-15N HSQC):

- Perform the experiment on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

- The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard 2D experiment that provides a fingerprint of the protein, with each peak corresponding to a backbone or sidechain N-H group.[16][17]

- Typical acquisition parameters include a spectral width of ~14 ppm in the 1H dimension and ~35 ppm in the 15N dimension.

3. Data Analysis for Secondary Structure Propensity:

- Assign the peaks in the HSQC spectrum to specific residues using standard triple-resonance experiments (for 13C/15N labeled samples).[18]

- Calculate the secondary chemical shifts (Δδ) by subtracting the random coil chemical shifts from the experimentally observed chemical shifts for Cα and Cβ nuclei.

- Use the secondary chemical shifts to calculate the residue-specific secondary structure propensity (SSP) score, which indicates the tendency to form α-helical or β-sheet structures.[4][11]

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the overall size and shape of macromolecules in solution.

1. Sample Preparation:

- Prepare highly pure, aggregate-free monomeric αS at a concentration range of 1-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl).

- Prepare a matching buffer blank with identical composition.

- Centrifuge both the sample and buffer at high speed immediately before data collection to remove any dust or aggregates.

2. Data Collection:

- Collect SAXS data at a synchrotron source for high-quality results.[2][19]

- Expose the sample and buffer to the X-ray beam in a temperature-controlled sample cell.

- Record the scattering intensity as a function of the scattering angle (2θ) or the momentum transfer vector, q (q = 4πsin(θ)/λ).

3. Data Analysis:

- Subtract the buffer scattering from the sample scattering.

- Perform a Guinier analysis on the low-q region of the scattering curve to determine the radius of gyration (Rg).[20][21]

- Analyze the full scattering curve to obtain information about the overall shape and to generate low-resolution 3D models of the protein ensemble.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to probe conformational distributions and dynamics within the αS ensemble.

1. Protein Labeling:

- Introduce two cysteine mutations at specific sites in the αS sequence for labeling with donor and acceptor fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).

- Express and purify the double-cysteine mutant.

- Label the protein with a maleimide-functionalized donor and acceptor dye.

- Separate the labeled protein from free dye.

2. Sample Immobilization and Imaging:

- Immobilize the dual-labeled αS molecules on a passivated glass surface at a low density to ensure individual molecules can be resolved.[22]

- Image the immobilized molecules using a total internal reflection fluorescence (TIRF) microscope.[23]

3. Data Acquisition and Analysis:

- Excite the donor fluorophore with a laser and simultaneously detect the fluorescence emission from both the donor and acceptor channels.

- Calculate the FRET efficiency for each molecule, which is related to the distance between the two dyes.

- Generate a FRET efficiency histogram to visualize the distribution of different conformational states within the ensemble.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of monomeric αS.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of intrinsically disordered proteins by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Equilibria in Monomeric α-Synuclein at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salient Features of Monomeric this compound-Synuclein Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing Structural Changes in this compound-Synuclein by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-vendruscolo.ch.cam.ac.uk [www-vendruscolo.ch.cam.ac.uk]

- 7. Hydrodynamic radii of α-synuclein and tau pro - Unspecified - BNID 115860 [bionumbers.hms.harvard.edu]

- 8. Early stages of aggregation of engineered α-synuclein monomers and oligomers in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sensitivity of secondary structure propensities to sequence differences between α- and γ-synuclein: Implications for fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 13. Human and mouse this compound-synuclein protein expression and purification [protocols.io]

- 14. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]

- 15. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protein-nmr.org.uk [protein-nmr.org.uk]

- 17. researchgate.net [researchgate.net]

- 18. Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embl-hamburg.de [embl-hamburg.de]

- 20. Determining R g of IDPs from SAXS Data | Springer Nature Experiments [experiments.springernature.com]

- 21. Determining Rg of IDPs from SAXS Data | Division of Computational Chemistry [compchem.lu.se]

- 22. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 23. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Alpha-Synuclein's Role in Synaptic Vesicle Trafficking

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-synuclein, a protein intrinsically linked to Parkinson's disease and other synucleinopathies, is a key modulator of synaptic vesicle trafficking. Under physiological conditions, it plays a crucial role in maintaining the delicate balance of neurotransmitter release by influencing vesicle clustering, docking, fusion, and recycling. However, its pathological aggregation disrupts these finely tuned processes, leading to synaptic dysfunction and neurodegeneration. This technical guide provides a comprehensive overview of the multifaceted role of this compound-synuclein in synaptic vesicle trafficking, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers and professionals in drug development.

Introduction

This compound-synuclein is a 140-amino acid protein abundant in presynaptic terminals.[1] While its precise physiological function has been a subject of intense research, a consensus is emerging that it acts as a chaperone for SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex assembly, a critical step in vesicle fusion.[2][3][4] It also contributes to the organization and maintenance of synaptic vesicle pools.[5][6][7] The transition of this compound-synuclein from a soluble monomer to aggregated forms, such as oligomers and fibrils, is a hallmark of synucleinopathies.[8][9] These aggregates are associated with a gain of toxic function and a potential loss of normal function, both of which contribute to the synaptic deficits observed in these devastating neurological disorders.[8][10]

Physiological Role of this compound-Synuclein in Synaptic Vesicle Trafficking

Interaction with the SNARE Complex and Vesicle Fusion

This compound-synuclein directly interacts with the vesicle-associated SNARE protein VAMP2 (also known as synaptobrevin-2), promoting the assembly of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane.[2][3][4] This chaperone-like activity ensures the efficient release of neurotransmitters. The C-terminus of this compound-synuclein appears to be crucial for this interaction.[2]

dot

Caption: this compound-synuclein's role in promoting SNARE complex assembly for vesicle fusion.

Regulation of Synaptic Vesicle Pools

This compound-synuclein is involved in the spatial organization of synaptic vesicles within the presynaptic terminal. It has been shown to regulate the size of the distal or reserve pool of synaptic vesicles.[5][6][7] This function is critical for maintaining a readily available supply of vesicles for sustained neurotransmission. Overexpression of this compound-synuclein can lead to a reduction in the size of the recycling pool of synaptic vesicles, thereby impairing the ability of the synapse to respond to high-frequency stimulation.[11]

Clustering and Motility of Synaptic Vesicles

This compound-synuclein has been observed to cluster synaptic vesicles, which may restrict their motility and influence the kinetics of neurotransmitter release.[12][13] This clustering effect is thought to be mediated by the formation of this compound-synuclein multimers upon binding to vesicle membranes.[14]

Pathological Impact of this compound-Synuclein on Synaptic Vesicle Trafficking

The aggregation of this compound-synuclein is a central event in the pathogenesis of Parkinson's disease and other synucleinopathies. These aggregates can disrupt synaptic vesicle trafficking through various mechanisms, ultimately leading to synaptic dysfunction.[9][15]

Impairment of Neurotransmitter Release

Overexpression of this compound-synuclein, particularly in its aggregated forms, has been shown to inhibit neurotransmitter release.[11] This can be due to a reduction in the size of the readily releasable pool (RRP) of vesicles and an impairment of vesicle reclustering after endocytosis.[11] Pathological this compound-synuclein can also lead to a loss of critical presynaptic proteins, further contributing to deficits in exocytosis and endocytosis.[15]

Disruption of Vesicle Recycling

Excess this compound-synuclein can impair synaptic vesicle recycling, leading to a depletion of synaptic vesicles and an accumulation of endocytic intermediates.[16][17] Different forms of this compound-synuclein (monomeric vs. multimeric) may impact distinct stages of the endocytic process.[16]

dot

Caption: Pathological cascade from this compound-synuclein aggregation to neurodegeneration.

Quantitative Data on this compound-Synuclein's Effects

The following tables summarize quantitative findings from key studies on the impact of this compound-synuclein on synaptic vesicle trafficking.

Table 1: Effects of this compound-Synuclein Overexpression on Neurotransmitter Release and Vesicle Pools

| Parameter | Experimental System | Manipulation | Result | Reference |

| Neurotransmitter Release | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Marked inhibition of release | [11] |

| Readily Releasable Pool (RRP) | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Substantial reduction | [11] |

| Recycling Pool Size | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Specific reduction | [11] |

| Synaptic Vesicle Density at Active Zone | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Reduced | [11] |

Table 2: Effects of this compound-Synuclein Knockout/Knockdown on Synaptic Vesicle Pools

| Parameter | Experimental System | Manipulation | Result | Reference |

| Distal Vesicle Pool | Cultured Hippocampal Neurons | Antisense oligonucleotide knockdown of α-synuclein | Significant reduction | [5][6] |

| SNARE-Complex Assembly | Triple knockout (α/β/γ-synuclein) mice | Genetic knockout | Decreased SNARE-complex assembly | [2][3] |

| Undocked Vesicles | α-synuclein knockout synapses | Genetic knockout | Selective deficiency | [12] |

Table 3: Effects of Pathological this compound-Synuclein on Synaptic Vesicle Trafficking

| Parameter | Experimental System | Manipulation | Result | Reference |

| Neurotransmitter Release | Neurons overexpressing α-synuclein | Transgenic mice | Striking release deficits | [15] |

| Synaptic Vesicle Number | Lamprey Reticulospinal Synapses | Introduction of excess human α-synuclein | 78% reduction | [17] |

| Clathrin-Coated Pits/Vesicles | Lamprey Reticulospinal Synapses | Introduction of excess human α-synuclein | Two-fold increase | [17] |

| Synaptic Vesicle Diameter | Lamprey Reticulospinal Synapses | Introduction of excess brain-derived human α-synuclein | 16.22% increase | [18] |

| Number of Cisternae | Lamprey Reticulospinal Synapses | Introduction of excess brain-derived human α-synuclein | 3.4-fold increase | [18] |

Key Experimental Protocols

VGLUT1-pHluorin Imaging of Synaptic Vesicle Exocytosis and Endocytosis

This technique allows for the direct visualization of synaptic vesicle cycling in living neurons.

-

Principle: VGLUT1, a vesicular glutamate transporter, is tagged with a pH-sensitive GFP variant, pHluorin. The fluorescence of pHluorin is quenched in the acidic lumen of synaptic vesicles but increases dramatically upon exocytosis when exposed to the neutral pH of the synaptic cleft. Re-acidification of the vesicle during endocytosis quenches the fluorescence again.

-

Methodology:

-

Constructs: Co-transfect cultured neurons (e.g., hippocampal or midbrain neurons) with a plasmid encoding VGLUT1-pHluorin and either a vector control or a plasmid for human this compound-synuclein expression.[11]

-

Cell Culture: Grow transfected neurons for 14-21 days in vitro (DIV).[11]

-

Stimulation: Perfuse neurons with a standard extracellular solution. Stimulate vesicle cycling using electrical field stimulation (e.g., 10 Hz for 60 seconds or 30 Hz for 3 seconds).[11]

-

Imaging: Acquire fluorescence images using a cooled CCD camera on an inverted microscope.

-

Analysis: Measure the change in fluorescence (ΔF) over baseline (F0) in individual synaptic boutons. The peak ΔF/F0 is proportional to the size of the recycling vesicle pool. The rate of fluorescence decay after stimulation reflects the kinetics of endocytosis. To measure the total vesicle pool, perfuse with an NH4Cl solution to alkalinize all vesicles.[11]

-

dot

Caption: Workflow for VGLUT1-pHluorin imaging of synaptic vesicle cycling.

Co-immunoprecipitation to Assess SNARE Complex Assembly

This biochemical technique is used to determine if proteins interact within a cell.

-

Principle: An antibody to a specific protein of interest is used to pull down that protein from a cell lysate. Any proteins that are physically associated with the target protein will also be pulled down and can be identified by Western blotting.

-

Methodology:

-

Cell Culture and Lysis: Culture neurons or cell lines (e.g., HEK293T cells) expressing the proteins of interest (e.g., this compound-synuclein and SNARE proteins). Lyse the cells in a buffer that preserves protein-protein interactions.[2][3]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the SNARE proteins (e.g., SNAP-25 or synaptobrevin-2).[2] Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the other SNARE proteins and this compound-synuclein to detect their co-precipitation. The amount of co-precipitated proteins reflects the extent of SNARE complex assembly.[2][3]

-

Electron Microscopy for Ultrastructural Analysis of Synapses

This imaging technique provides high-resolution images of synaptic structures.

-

Principle: Tissues are fixed, dehydrated, embedded in resin, and cut into ultrathin sections. These sections are then stained with heavy metals and imaged with an electron beam to visualize subcellular structures with high resolution.

-

Methodology:

-

Fixation: Fix cultured neurons or brain tissue with a solution containing glutaraldehyde and paraformaldehyde to preserve cellular structures.

-

Processing: Post-fix with osmium tetroxide, dehydrate through a series of ethanol concentrations, and embed in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Image the sections using a transmission electron microscope.

-

Analysis: Acquire images of synapses and perform morphometric analysis to quantify parameters such as the number and density of synaptic vesicles, the number of docked vesicles, and the size of the active zone.[5][6][11]

-

Conclusion

This compound-synuclein's role in synaptic vesicle trafficking is complex and context-dependent. Physiologically, it is a crucial facilitator of neurotransmission, ensuring the proper assembly of the fusion machinery and the maintenance of vesicle pools. Pathologically, its aggregation disrupts these vital functions, leading to a cascade of events that culminates in synaptic failure and neurodegeneration. A thorough understanding of these dual roles is paramount for the development of effective therapeutic strategies for Parkinson's disease and related synucleinopathies. Future research should continue to dissect the precise molecular mechanisms by which different species of this compound-synuclein modulate synaptic vesicle dynamics, paving the way for targeted interventions that can restore normal synaptic function.

References

- 1. α-Synuclein: A Multifunctional Player in Exocytosis, Endocytosis, and Vesicle Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synucleins are developmentally expressed, and this compound-synuclein regulates the size of the presynaptic vesicular pool in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased Expression of this compound-Synuclein Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synaptic Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-synuclein multimers cluster synaptic-vesicles and attenuate recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. jneurosci.org [jneurosci.org]

- 16. researchgate.net [researchgate.net]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Frontiers | Effects of Excess Brain-Derived Human α-Synuclein on Synaptic Vesicle Trafficking [frontiersin.org]

An In-depth Technical Guide to Alpha-Synuclein Expression Patterns in Different Brain Regions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of alpha-synuclein (α-synuclein) expression patterns across various brain regions, details the experimental protocols used for its quantification, and explores the key signaling pathways in which it is involved. This compound-synuclein, a protein encoded by the SNCA gene, is of significant interest in neuroscience due to its central role in the pathophysiology of synucleinopathies, such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] Understanding its expression, localization, and interactions is critical for developing effective therapeutic strategies.

This compound-Synuclein Expression Patterns: mRNA and Protein Levels

This compound-synuclein is predominantly found in neural tissue, constituting up to 1% of all proteins in the cytosol of brain cells.[3] Its expression varies significantly across different brain regions, which may contribute to the selective neuronal vulnerability observed in neurodegenerative diseases.[4][5]

The expression of the SNCA gene, which codes for α-synuclein, shows regional specificity within the brain. Studies using quantitative reverse transcription PCR (qPCR) have demonstrated these variations. For instance, in human brain tissue, the highest SNCA mRNA expression has been found in the occipital cortex, with the lowest levels in the putamen.[2] In rats, mRNA expression is similar in the brain cortex, hippocampus, and striatum, but markedly lower in the cerebellum.[6] Furthermore, genetic variants in the SNCA locus can influence mRNA levels in a region-specific manner, suggesting a complex regulatory mechanism that plays a role in disease susceptibility.[7][8]

Table 1: Summary of this compound-Synuclein (SNCA) mRNA Expression in Brain Regions

| Brain Region | Relative Expression Level | Species | Method | Reference |

| Occipital Cortex | Highest | Human | qPCR | [2] |

| Frontal Cortex | High | Human | qPCR | [7][8] |

| Temporal Cortex | High | Human | qPCR | [7][8] |

| Brain Cortex | High (similar to Hippocampus & Striatum) | Rat | RT-PCR | [6] |

| Hippocampus | High (similar to Cortex & Striatum) | Rat | RT-PCR | [6] |

| Striatum/Putamen | Low to High | Human, Rat | qPCR, RT-PCR | [2][6] |

| Substantia Nigra | Moderate to High | Human | qPCR | [7][8] |

| Cerebellum | Markedly Lower (compared to Cortex) | Rat | RT-PCR | [6] |

Consistent with mRNA data, α-synuclein protein levels also exhibit regional differences. It is highly expressed in presynaptic terminals of neurons in areas including the frontal cortex, hippocampus, striatum, and olfactory bulb.[3][5] Quantitative immunoassays have revealed that in the human brain, total α-synuclein levels can be approximately tenfold lower in the substantia nigra compared to the hippocampus and putamen.[1]

In the adult mouse brain, high levels of α-synuclein are found in the neuronal cell bodies of regions affected early in Parkinson's disease, such as the olfactory bulb, dorsal motor nucleus of the vagus, and substantia nigra pars compacta.[5] The protein is primarily associated with excitatory synapses, though its presence in inhibitory synapses varies by region.[5]

Table 2: Summary of this compound-Synuclein Protein Expression in Brain Regions

| Brain Region | Relative Expression Level | Species | Method | Reference |

| Hippocampus | High | Human | Immunoassay | [1] |

| Putamen | High | Human | Immunoassay | [1] |

| Frontal Cortex | High | Human | Not specified | [3] |

| Striatum | High | Human | Not specified | [3] |

| Olfactory Bulb | High | Human, Mouse | Not specified, IHC | [3][5] |

| Substantia Nigra | Low (tenfold lower than Hippocampus) | Human | Immunoassay | [1] |

| Cerebellum | Significantly Lower (compared to Cortex) | Rat | Western Blot | [6] |

Experimental Protocols for Quantification

Accurate quantification of α-synuclein mRNA and protein is fundamental to studying its role in health and disease. The following sections detail the standard methodologies employed.

This method is used to quantify the levels of SNCA mRNA in tissue samples.[9]

Protocol Steps:

-

RNA Extraction: Total RNA is extracted from brain tissue homogenates using a reagent like TRI Reagent®, followed by purification.[9][10]

-

cDNA Synthesis: Purified RNA (typically 1-2 micrograms) is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[9][11]

-

qPCR Amplification: The cDNA is diluted and used as a template for PCR amplification with gene-specific primers for SNCA and a reference (housekeeping) gene. A fluorescent dye (e.g., SYBR™ Green) is used to monitor the amplification in real-time.[9][11]

-

Data Analysis: The relative expression of SNCA mRNA is calculated using the comparative 2-ΔΔCT method, which normalizes the data to the reference gene.[9][10]

Caption: Workflow for quantifying SNCA mRNA using qRT-PCR.

Western blotting is a widely used technique to detect and quantify α-synuclein protein levels in brain tissue extracts.[12][13]

Protocol Steps:

-

Tissue Homogenization: Brain tissue samples are homogenized in an ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total protein.[13]

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.[13]

-

SDS-PAGE: A standardized amount of protein (e.g., 4 µg) is mixed with sample buffer, heated, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to α-synuclein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate (ECL) or a colorimetric substrate (DAB), and the band intensity is quantified using densitometry.[14]

Caption: Standard experimental workflow for Western blot analysis.

IHC is used to visualize the distribution and localization of α-synuclein within brain tissue sections, providing critical spatial context.[12]

Protocol Steps:

-

Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned (e.g., 5-30 µm thick) using a microtome or cryostat.[15][16]

-

Antigen Retrieval: For paraffin-embedded tissues, sections undergo deparaffinization and antigen retrieval (e.g., boiling in citrate buffer) to unmask antibody epitopes.[15][17]

-

Blocking & Permeabilization: Sections are treated to block endogenous peroxidase activity and non-specific antibody binding. A detergent is often included for permeabilization.[15]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to α-synuclein, typically overnight at 4°C.[16]

-

Secondary Antibody Incubation: A biotinylated or fluorochrome-conjugated secondary antibody that binds to the primary antibody is applied.[15]

-

Signal Detection: For enzymatic detection, a complex like avidin-biotin-peroxidase is applied, followed by a substrate such as diaminobenzidine (DAB), which produces a colored precipitate. For fluorescence, the section is mounted and viewed with a fluorescence microscope.[15]

-

Counterstaining & Imaging: Sections may be counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then imaged using light or fluorescence microscopy.[15]

Caption: General workflow for immunohistochemical staining.

Signaling and Interaction Pathways

This compound-synuclein is a presynaptic protein that interacts with numerous other molecules to regulate key cellular processes.[18] Its aggregation disrupts these pathways, contributing to neuronal dysfunction.

Under normal conditions, α-synuclein is involved in neurotransmitter release by modulating the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[18] It binds to the synaptic vesicle protein VAMP2 (synaptobrevin) and interacts with other SNARE proteins like syntaxin-1 and SNAP25, facilitating the fusion of synaptic vesicles with the presynaptic membrane for exocytosis.[18] Overexpression or aggregation of α-synuclein can disrupt this process, impairing synaptic function.[19]

Caption: Role of α-synuclein in SNARE-mediated exocytosis.

The aggregation of α-synuclein is a potent trigger for neuroinflammation.[18] Abnormal forms of the protein can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines. This inflammatory response, coupled with α-synuclein-induced mitochondrial dysfunction and oxidative stress, creates a toxic cycle that contributes to the progressive loss of neurons.[19][20]

Caption: Cycle of α-synuclein aggregation and neurotoxicity.

Conclusion

The expression of α-synuclein is tightly regulated and varies significantly across different brain regions, a factor that likely influences the selective pathology of synucleinopathies. This guide has summarized the quantitative expression data for both mRNA and protein, provided detailed overviews of the core experimental techniques used for their analysis, and visualized the key molecular pathways where α-synuclein plays a functional or pathological role. A thorough understanding of these aspects is essential for researchers working to unravel the mechanisms of neurodegeneration and develop novel therapeutics targeting this critical protein.

References

- 1. Multi-platform quantitation of this compound-synuclein human brain proteoforms suggests disease-specific biochemical profiles of synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-synuclein mRNA expression in oligodendrocytes in MSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-synuclein - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Brain region-dependent differential expression of this compound-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of this compound-synuclein in different brain parts of adult and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Regulation of α-Synuclein mRNA Expression in Various Human Brain Tissues | PLOS One [journals.plos.org]

- 8. Genetic regulation of this compound-synuclein mRNA expression in various human brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. qPCR of α-synuclein, TNF and NF-κβ [protocols.io]

- 10. scispace.com [scispace.com]

- 11. protocols.io [protocols.io]

- 12. The Application of Analytical Techniques to this compound-Synuclein in Parkinson’s Disease [scirp.org]

- 13. Western blot - this compound-synuclein [protocols.io]

- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 18. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

The Discovery of Alpha-Synuclein and its Link to Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein, a 140-amino acid protein abundant in the presynaptic terminals of neurons, has emerged from relative obscurity to become a central figure in the field of neurodegenerative disease research. Initially identified in the early 1990s, its profound connection to the pathogenesis of Parkinson's disease and a family of related disorders, now collectively known as synucleinopathies, was solidified by a series of landmark genetic and neuropathological discoveries. This technical guide provides an in-depth exploration of the discovery of this compound-synuclein, its initial characterization, and the pivotal findings that inextricably linked it to neurodegeneration. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core molecular pathways.

The Early Discovery and Characterization of this compound-Synuclein

This compound-synuclein was first identified in 1988 as a protein localized to the nucleus and presynaptic terminals of neurons, hence its name derived from "synapse" and "nucleus". It was initially characterized as a heat-stable, natively unfolded protein. Structurally, the protein is divided into three distinct regions:

-

An N-terminal amphipathic region (residues 1-60): This region contains several KTKEGV repeat motifs that are responsible for its ability to bind to lipid membranes.

-

A central hydrophobic region (residues 61-95): Known as the non-amyloid-β component (NAC) region, this highly hydrophobic stretch is critical for the protein's propensity to aggregate.

-

A C-terminal acidic region (residues 96-140): This region is rich in acidic residues and proline, rendering it highly negatively charged and intrinsically disordered. It is thought to play a role in regulating the protein's interactions and preventing aggregation.

The primary function of this compound-synuclein is believed to be in the regulation of neurotransmitter release, synaptic vesicle trafficking, and the modulation of synaptic plasticity.[1] It has been shown to interact with various synaptic proteins and membranes, suggesting a role in the assembly of the SNARE complex, a critical component of the machinery for vesicle fusion and exocytosis.

The Genetic Link to Parkinson's Disease

The crucial breakthrough linking this compound-synuclein to neurodegeneration came in 1997 with the discovery of a missense mutation in the this compound-synuclein gene (SNCA) in families with a rare, autosomal dominant form of Parkinson's disease.[2][3] This mutation, A53T, was the first genetic defect to be definitively linked to Parkinson's disease. Shortly thereafter, it was discovered that Lewy bodies, the pathological hallmark of sporadic Parkinson's disease, are primarily composed of aggregated this compound-synuclein. These findings firmly established this compound-synuclein as a key player in both familial and sporadic forms of the disease.

Subsequent genetic studies have identified other pathogenic mutations in the SNCA gene (e.g., A30P, E46K, H50Q, G51D, and A53E) as well as multiplications (duplications and triplications) of the gene, all of which lead to an increased risk of developing Parkinson's disease. These genetic discoveries underscored the importance of both the protein's sequence and its expression level in the pathogenesis of the disease.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-synuclein in the context of neurodegeneration.

| Parameter | Wild-Type α-Synuclein | A53T Mutant α-Synuclein | A30P Mutant α-Synuclein | Reference |

| Aggregation Kinetics (Lag Time) | Slower | Significantly Accelerated | Slower than Wild-Type | [2][4][5] |

| Half-life in SH-SY5Y cells | ~24 hours | ~36 hours (50% longer than WT) | Not significantly different from WT | [6][7] |

| Analyte | Parkinson's Disease Patients | Healthy Controls | Key Findings | Reference |

| Total α-Synuclein in CSF | Significantly Lower | Higher | Meta-analyses consistently show lower levels in PD patients. | [1][8][9] |

| Oligomeric α-Synuclein in CSF | Significantly Higher | Lower | Believed to be the more toxic species and is elevated in the CSF of PD patients. | [8][10] |

| Phosphorylated α-Synuclein (pS129) in CSF | Significantly Higher | Lower | A common post-translational modification found in Lewy bodies, also elevated in CSF. | [10] |

| Cellular Model | Parameter Measured | Effect of α-Synuclein Overexpression | Key Findings | Reference |

| SH-SY5Y cells | Reactive Oxygen Species (ROS) Levels | Increased | Mutant forms (A53T, A30P) show a greater increase in ROS compared to wild-type. | [11] |

| Primary Glio-neuronal co-culture | ROS Production | Significantly higher with aggregated (oligomeric) α-synuclein compared to monomeric form. | Oligomers are potent inducers of oxidative stress. | [12][13] |

| SH-SY5Y and PC12 cells | Proteasome Activity (Chymotrypsin-like) | Prominently Impaired | Stable expression of both wild-type and mutant α-synuclein inhibits proteasome function. | [14] |

| Human Midbrain Dopaminergic Neurons | Lysosomal Hydrolase Activity | Reduced | α-synuclein accumulation leads to lysosomal dysfunction. | [15] |

Key Experimental Protocols

Recombinant this compound-Synuclein Purification

This protocol describes a common method for expressing and purifying recombinant human this compound-synuclein from E. coli.

Expression:

-

Transform E. coli BL21 (DE3) cells with a pT7-7 plasmid containing the human this compound-synuclein cDNA.

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 4-5 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Heat the lysate at 90°C for 15 minutes to precipitate heat-labile proteins.

-

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Load the supernatant onto an anion-exchange chromatography column (e.g., Q-Sepharose).

-

Elute the protein using a linear gradient of NaCl (e.g., 0-1 M).

-

Analyze the fractions by SDS-PAGE and pool the fractions containing pure this compound-synuclein.

-

Perform a final purification step using size-exclusion chromatography to isolate monomeric this compound-synuclein.

-

Dialyze the purified protein against a suitable buffer (e.g., PBS, pH 7.4), determine the concentration, and store at -80°C.

This compound-Synuclein Aggregation Assay (Thioflavin T)

This protocol outlines a standard method for monitoring the aggregation of this compound-synuclein in vitro using the fluorescent dye Thioflavin T (ThT).

Procedure:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

-

Prepare the this compound-synuclein monomer solution at the desired concentration (e.g., 70 µM) in an appropriate buffer (e.g., PBS, pH 7.4).

-

In a 96-well black, clear-bottom plate, add the this compound-synuclein solution and ThT to a final concentration of 10-25 µM.

-

Include a small glass bead in each well to promote agitation.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader with shaking at 37°C.

-

Monitor the ThT fluorescence intensity over time using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

The increase in fluorescence intensity corresponds to the formation of amyloid-like fibrils.

Signaling Pathways in this compound-Synuclein-Mediated Neurodegeneration

The accumulation and aggregation of this compound-synuclein trigger a cascade of deleterious events within neurons, ultimately leading to cell death. The following diagrams illustrate the key signaling pathways implicated in this process.

Caption: Overview of this compound-synuclein aggregation and its downstream pathological effects.